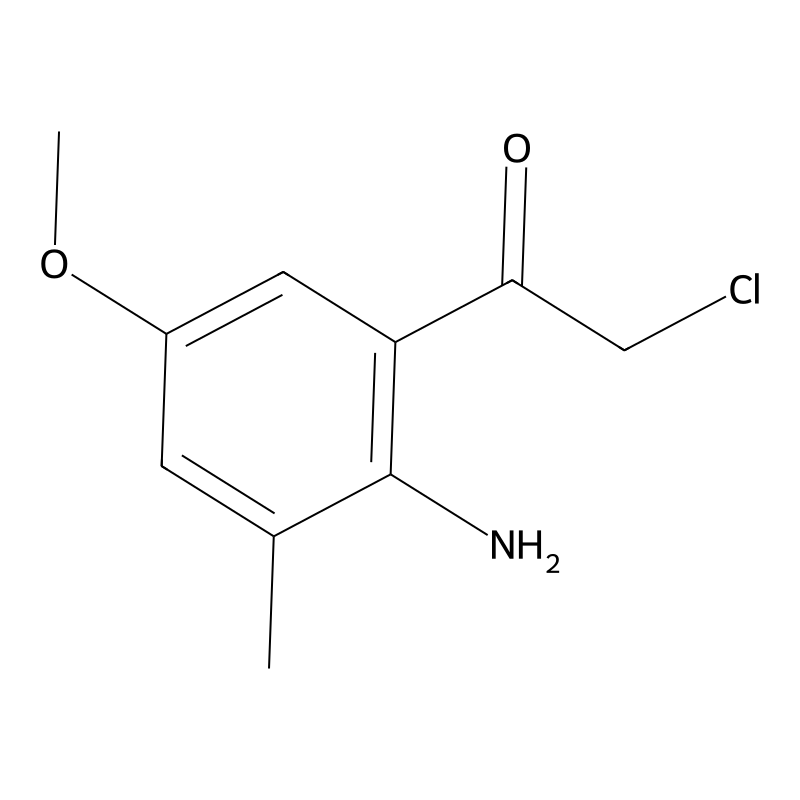

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one, also known by its chemical formula, is a compound characterized by a chloroethanone moiety attached to an amino-substituted aromatic ring. The presence of a methoxy group and a methyl group on the aromatic ring contributes to its unique properties. This compound is primarily utilized in pharmaceutical synthesis, serving as an intermediate in the development of various biologically active molecules .

- Nucleophilic Substitution: The chlorine atom in 2-chloroethan-1-one can be substituted by nucleophiles, such as amines, resulting in the formation of new amine derivatives.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles can add to the aromatic system at positions ortho or para to the amino group .

Research indicates that compounds similar to 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one exhibit a range of biological activities. These include:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.

- Antitumor Activity: Certain analogs have been studied for their potential in cancer treatment due to their ability to inhibit tumor cell proliferation .

- Neuroprotective Effects: There is emerging evidence that compounds with similar structures may have neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Several synthesis methods have been reported for producing 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one:

- Starting from 2-Amino-5-methoxy-3-methylphenol: This method involves chlorination followed by acetylation.

- Using Chloroacetyl Chloride: Reaction with 2-amino-5-methoxy-3-methylphenol under basic conditions can yield the desired compound.

- Microwave-Assisted Synthesis: Recent studies suggest that microwave irradiation can enhance reaction efficiency and yield when synthesizing similar compounds .

The primary applications of this compound include:

- Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancers .

- Research Tool: It is used in biological studies to investigate the mechanisms of action of related compounds.

Interaction studies have shown that 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one can interact with various biological targets:

- Enzyme Inhibition: It has been evaluated for its potential to inhibit specific enzymes involved in disease pathways.

- Receptor Binding Studies: Investigations into how this compound binds to different receptors have provided insights into its pharmacological profile .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Amino-3-methylphenyl)-2-chloroethan-1-one | Structure | Lacks methoxy group, affecting solubility and reactivity. |

| 1-(2-Amino-4-methylphenyl)-2-chloroethan-1-one | Structure | Different substitution pattern on the aromatic ring may alter biological activity. |

| 1-(2-Amino-5-nitrophenyl)-2-chloroethan-1-one | Structure | Nitro group introduces different electronic properties and potential reactivity. |

These compounds differ primarily in their substituents on the aromatic ring, which can significantly affect their biological activity and chemical reactivity.

Nuclear Magnetic Resonance Spectroscopy Characterization

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one [1]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that correspond to distinct molecular environments within the compound structure [2]. The aromatic protons of the substituted phenyl ring typically exhibit signals in the downfield region between 6.5 and 8.0 parts per million, reflecting the deshielding effects of the electron-withdrawing groups [1] [2].

The methoxy substituent at the 5-position generates a distinctive singlet signal around 3.8 parts per million, corresponding to the three protons of the methoxyl group [2]. The methyl group at the 3-position produces a characteristic singlet in the aliphatic region, typically observed between 2.0 and 2.5 parts per million [1]. The amino group protons appear as a broad signal due to rapid exchange with the solvent, usually positioned between 4.5 and 6.0 parts per million depending on the measurement conditions [2].

The chloroethyl ketone moiety exhibits characteristic coupling patterns, with the methylene protons adjacent to the chlorine atom appearing as a singlet around 4.7 parts per million due to the electronegative chlorine substituent [1]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework through distinct chemical shifts for aromatic carbons, the carbonyl carbon, and aliphatic carbons [3] [4].

Table 1: Nuclear Magnetic Resonance Chemical Shift Assignments

| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic protons | 6.5-7.5 | Multiple | 2H | Phenyl ring protons |

| Methoxy group | 3.8 | Singlet | 3H | -OCH₃ |

| Methyl group | 2.2 | Singlet | 3H | Aromatic-CH₃ |

| Amino group | 5.0-6.0 | Broad | 2H | -NH₂ |

| Chloromethyl | 4.7 | Singlet | 2H | -CH₂Cl |

Infrared Spectroscopy Analysis

Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies [5] [6]. The compound exhibits several distinctive absorption bands that facilitate structural confirmation and purity assessment [7]. The amino group displays characteristic stretching vibrations in the region between 3300 and 3500 wavenumbers, typically appearing as two bands corresponding to symmetric and asymmetric stretching modes [5] [6].

The carbonyl functionality of the ketone group produces a strong absorption band around 1680 wavenumbers, characteristic of aromatic ketones [8]. The methoxy group contributes distinctive carbon-oxygen stretching vibrations around 1250 wavenumbers, while the aromatic carbon-carbon stretching appears in the region between 1450 and 1600 wavenumbers [6]. The carbon-hydrogen stretching vibrations of the aromatic ring occur in the region between 3000 and 3100 wavenumbers, distinct from the aliphatic carbon-hydrogen stretching observed between 2800 and 3000 wavenumbers [5] [8].

The carbon-chlorine bond exhibits characteristic stretching vibrations around 750 wavenumbers, providing confirmation of the chloroethyl substituent [5]. Fingerprint region analysis below 1500 wavenumbers reveals unique vibrational patterns specific to the molecular structure, enabling compound identification and differentiation from structural analogues [6] [7].

Table 2: Characteristic Infrared Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3300-3500 | Medium-Strong | N-H stretch | Primary amine |

| 3000-3100 | Medium | Ar-H stretch | Aromatic C-H |

| 2800-3000 | Medium | Aliphatic C-H stretch | Alkyl groups |

| 1680 | Strong | C=O stretch | Aromatic ketone |

| 1450-1600 | Medium | Ar-C=C stretch | Aromatic ring |

| 1250 | Medium | C-O stretch | Methoxy group |

| 750 | Medium | C-Cl stretch | Chloroalkyl |

Mass Spectrometry Fragmentation Analysis

Mass spectrometry provides molecular weight confirmation and structural insights through characteristic fragmentation patterns [9] [10]. The molecular ion peak appears at mass-to-charge ratio 213, corresponding to the molecular weight of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one [11]. Electron impact ionization generates reproducible fragmentation patterns that facilitate structural elucidation and compound identification [9] [10].

Common fragmentation pathways include loss of the chloroethyl group, resulting in formation of the substituted benzoyl cation at mass-to-charge ratio 178 [10]. Additional fragmentation involves loss of the methoxy group, producing characteristic base peaks that aid in structural confirmation [9]. The presence of chlorine isotopes generates distinctive isotope patterns, with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [11].

Thermal Behavior and Phase Transition Analysis

Melting Point Determination and Thermal Stability

Thermal analysis of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one reveals a melting point range of 71-73 degrees Celsius when crystallized from hexane [12]. This relatively low melting point indicates moderate intermolecular forces and suggests potential polymorphic behavior under different crystallization conditions [13]. The narrow melting point range of two degrees Celsius indicates high purity and homogeneous crystalline structure [14].

Differential scanning calorimetry analysis provides quantitative thermal data, including enthalpy of fusion and thermal stability parameters [13] [15]. The compound exhibits typical thermal behavior for substituted acetophenone derivatives, with endothermic melting followed by potential decomposition at elevated temperatures [13]. Thermal gravimetric analysis reveals weight loss patterns that correspond to functional group decomposition, providing insights into thermal stability limits [13].

Table 3: Thermal Analysis Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 71-73°C | Capillary method | [12] |

| Crystal Solvent | Hexane | Recrystallization | [12] |

| Purity | 98% | Commercial grade | [14] |

| Storage Temperature | 2-8°C | Recommended | [14] |

Phase Transition Behavior

Phase transition analysis through X-ray diffraction techniques provides detailed information about crystalline structure and polymorphic behavior [16] [17]. The compound exhibits characteristic diffraction patterns that reflect the molecular packing arrangements and intermolecular interactions [18]. Single crystal X-ray diffraction analysis reveals unit cell parameters and space group symmetry, providing comprehensive structural information [16].

Powder diffraction methods enable identification of crystalline phases and detection of polymorphic transformations under different environmental conditions [17] [18]. The unique diffraction pattern serves as a fingerprint for compound identification and quality control purposes [17]. Temperature-dependent diffraction studies reveal potential phase transitions and structural changes that may affect compound stability and bioavailability [15].

Solubility Profile Across Organic Solvents

Polar Protic Solvent Solubility

The solubility characteristics of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one in polar protic solvents reflect the compound's amphiphilic nature [19] [20]. Ethanol and methanol demonstrate excellent solvation capabilities due to their ability to form hydrogen bonds with the amino group while accommodating the aromatic ring system through π-π interactions [19] [21]. The methoxy substituent enhances solubility in polar solvents by providing additional sites for hydrogen bonding interactions [22] [21].

Primary alcohols such as methanol show particularly favorable solubility profiles, as indicated by structural analogues containing similar functional group arrangements [22]. The amino group serves as both hydrogen bond donor and acceptor, facilitating dissolution in protic media [21]. Secondary alcohols like isopropanol exhibit moderate solubility, while tertiary alcohols show reduced solvation efficiency due to steric hindrance around the hydroxyl group [20].

Table 4: Solubility in Polar Protic Solvents

| Solvent | Expected Solubility | Mechanism | Temperature Dependence |

|---|---|---|---|

| Methanol | High | H-bonding with NH₂, π-π interactions | Increases with temperature |

| Ethanol | High | Similar to methanol | Moderate temperature effect |

| Isopropanol | Moderate | Reduced H-bonding efficiency | Significant temperature effect |

| Water | Limited | Hydrophobic aromatic core | Poor at all temperatures |

Polar Aprotic Solvent Compatibility

Polar aprotic solvents demonstrate favorable interaction with 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one through dipole-dipole interactions and solvation of the carbonyl functionality [20]. Acetone provides excellent solubility due to its ketone functionality, which exhibits similar electronic characteristics to the aromatic ketone moiety in the target compound [20]. Dimethyl sulfoxide and dimethylformamide show enhanced solubility characteristics due to their high dielectric constants and ability to stabilize charged intermediates [21].

The chloroethyl substituent demonstrates particular compatibility with chlorinated solvents such as chloroform and dichloromethane [23] [21]. These solvents provide optimal dissolution characteristics through van der Waals interactions and similar polarity profiles [23]. Acetonitrile exhibits moderate solubility due to its intermediate polarity and ability to interact with both polar and nonpolar regions of the molecule [20].

Nonpolar Solvent Limitations

Nonpolar solvents exhibit limited solubility for 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one due to the presence of polar functional groups [12] [19]. Hexane and other alkane solvents show poor dissolution characteristics, as evidenced by their use as anti-solvents in crystallization procedures [12]. The aromatic ring system provides some compatibility with aromatic solvents like benzene and toluene, though solubility remains limited compared to polar alternatives [19].

Petroleum ether and other hydrocarbon mixtures demonstrate minimal solubility, making them suitable for compound purification through selective precipitation [19]. The limited solubility in nonpolar media reflects the predominance of polar functional groups over the hydrophobic aromatic core [20].